molecular formula C25H23N3OS2 B11556007 (5E)-3-[(biphenyl-4-ylamino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[(biphenyl-4-ylamino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11556007
M. Wt: 445.6 g/mol
InChI Key: YWSVCMSAGCARMP-XQNSMLJCSA-N
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Description

(5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a biphenyl group, a dimethylamino group, and a thiazolidinone core, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced through a nucleophilic substitution reaction using a biphenyl halide and an amine.

    Addition of the Dimethylamino Group: The dimethylamino group is typically introduced via a reductive amination reaction using a suitable aldehyde and dimethylamine.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at the biphenyl and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The biphenyl and dimethylamino groups are known to interact with cellular proteins and enzymes, leading to the modulation of biological pathways. The thiazolidinone core is believed to play a crucial role in its biological activity by interacting with specific receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-{[4-(ETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The unique combination of the biphenyl, dimethylamino, and thiazolidinone groups in (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE contributes to its distinct chemical and biological properties. This compound exhibits a unique profile of biological activities, making it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C25H23N3OS2

Molecular Weight

445.6 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[(4-phenylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N3OS2/c1-27(2)22-14-8-18(9-15-22)16-23-24(29)28(25(30)31-23)17-26-21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-16,26H,17H2,1-2H3/b23-16+

InChI Key

YWSVCMSAGCARMP-XQNSMLJCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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